An In-depth Technical Guide to 2,6-Dichloro-5-fluoropyridin-3-amine
An In-depth Technical Guide to 2,6-Dichloro-5-fluoropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 2,6-dichloro-5-fluoropyridin-3-amine. This halogenated pyridine derivative is a crucial intermediate in the pharmaceutical and agrochemical industries, valued for its versatile reactivity and role as a scaffold in the development of novel bioactive molecules.
Core Chemical and Physical Properties
2,6-Dichloro-5-fluoropyridin-3-amine is a substituted pyridine ring featuring two chlorine atoms, a fluorine atom, and an amine group. These substituents significantly influence its chemical reactivity and biological properties.[1] Its hydrochloride salt is also utilized in synthetic applications for its enhanced stability and solubility.[1]
A summary of its key physicochemical properties is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 152840-65-8 | [1][2] |
| Molecular Formula | C₅H₃Cl₂FN₂ | [1][3] |
| Molecular Weight | 180.99 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown to Orange Solid | [2] |
| Boiling Point | 295.7 ± 35.0 °C | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 132.7 ± 25.9 °C | [1] |
| Purity | 98% | [2] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [2] |
| InChI Key | RPXFNAPZHYQPKY-UHFFFAOYSA-N | [1][2] |
Hydrochloride Salt Properties:
| Property | Value | Source |
| CAS Number | 1416351-81-9 | [4] |
| Molecular Formula | C₅H₄Cl₃FN₂ | [4] |
| Molecular Weight | 217.46 g/mol | [1] |
| Appearance | White to yellow powder or crystals | |
| Storage Conditions | Inert atmosphere, room temperature |
Synthesis and Reactivity
2,6-Dichloro-5-fluoropyridin-3-amine serves as a versatile building block. The presence of chloro, fluoro, and amino groups provides multiple sites for chemical transformations, making it a valuable precursor for more complex molecules.[5]
The synthesis of this compound can be approached through several routes, often involving multi-step processes. The choice of method may depend on the desired scale, yield, and available starting materials.
Caption: Overview of synthetic pathways to 2,6-dichloro-5-fluoropyridin-3-amine.
Its reactivity is characterized by nucleophilic aromatic substitution, where the chlorine atoms, activated by the electron-withdrawing nature of the pyridine ring and the nitro group (in precursors), can be displaced.[6] The amine group can also participate in various coupling reactions.
Experimental Protocols
Detailed methodologies for the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine and its precursors are critical for reproducible results.
Protocol 1: Bromine-Mediated Hofmann Degradation
This method adapts the Hofmann degradation of amides to amines and offers potentially high yields.[1]
-
Objective: To synthesize 2,6-dichloro-5-fluoropyridin-3-amine from its corresponding nicotinamide.
-
Starting Material: 2,6-Dichloro-5-fluoronicotinamide.
-
Reagents: Bromine (Br₂), aqueous Sodium Hydroxide (NaOH).
-
Procedure:
-
Treat the substrate, 2,6-dichloro-5-fluoronicotinamide, with bromine and aqueous NaOH.
-
Maintain the reaction temperature between 25–85°C.
-
Precise control of pH and temperature is crucial for the reaction, which proceeds through an intermediate isocyanate followed by hydrolysis.
-
-
Yield: Approximately 87% (analogous to a similar synthesis).[1]
Caption: Workflow for the Hofmann Degradation synthesis route.
Protocol 2: Pd-Catalyzed Cross-Coupling Reaction
This protocol involves a palladium-catalyzed amination of a pyridine precursor.[1]
-
Objective: To introduce the amine group via cross-coupling.
-
Starting Material: 2,6-dichloro-3-fluoropyridine.
-
Reagents: Aniline derivatives, Palladium(II) acetate (Pd(OAc)₂), Xantphos (catalyst system), Sodium tert-butoxide (t-BuONa) as a base.
-
Solvent: Toluene (refluxing).
-
Procedure:
-
Combine 2,6-dichloro-3-fluoropyridine with an aniline derivative (1:1.2 molar ratio) in toluene under strict anhydrous conditions.
-
Add the Pd(OAc)₂/Xantphos catalyst (0.05–0.1 equivalents of Pd).
-
Add t-BuONa as the base.
-
Reflux the mixture for 12–24 hours.
-
-
Yield: Up to 74%.[1]
Protocol 3: Synthesis of Precursor 2,6-Dichloro-5-fluoronicotinic Acid
This protocol details the synthesis of a key intermediate required for certain routes.[7]
-
Objective: To prepare 2,6-dichloro-5-fluoronicotinic acid from 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Starting Material: 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Reagents: Water, 50% aqueous Sodium Hydroxide (NaOH), 37% Hydrochloric acid (HCl).
-
Procedure:
-
Create a slurry of the starting acid chloride (e.g., 9.84 g) with water (60 mL) at 50°-60° C.
-
Slowly add 50% aqueous NaOH to achieve a homogeneous solution at pH 10.
-
Cool the solution and extract twice with methylene chloride.
-
Remove residual methylene chloride under vacuum.
-
Cool the aqueous solution in an ice bath and add 37% HCl to adjust the pH to 1-2.
-
Collect the precipitated solid, wash with water, and dry under vacuum.
-
-
Yield: 71%.[7]
-
Purity: 99.4% (by HPLC).[7]
Applications in Drug Discovery and Development
The unique arrangement of functional groups on the 2,6-dichloro-5-fluoropyridin-3-amine scaffold makes it a highly sought-after intermediate in medicinal chemistry.[1]
-
Anticancer Agents: The compound's structure serves as a foundation for developing novel anticancer agents.[1] Derivatives have been synthesized and evaluated for their cytotoxic effects, showing promise in inhibiting the proliferation of cancer cell lines.[1] Specifically, it has been linked to inhibitors of Cyclin-dependent Kinases (CDKs), such as CDK8 and CDK19, which are implicated in various cancers.[1]
-
Antibacterial Agents: This molecule is a key precursor for synthesizing broad-spectrum fluoroquinolone antibiotics.[8] Its derivative, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a molecular scaffold for important drugs like Gemifloxacin, Enoxacin, and Trovafloxacin.[8]
-
Agrochemicals: The compound is an important intermediate in the synthesis of pesticides and herbicides.[1] For instance, related structures like 4-amino-3,5-dichloro-2,6-difluoropyridine are critical for producing the herbicide Fluroxypyr.[5]
-
Role of Fluorine: The fluorine atom plays a critical role in modern drug design. Its introduction can enhance metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profiles of drug candidates.[9][10] This strategy, often termed "fluorine editing," is a prevalent protocol in drug-candidate optimization.[11]
Caption: Role as a scaffold in developing pharmaceuticals and agrochemicals.
References
- 1. 2,6-Dichloro-5-fluoropyridin-3-amine | 152840-65-8 | Benchchem [benchchem.com]
- 2. 2,6-Dichloro-5-fluoropyridin-3-amine | 152840-65-8 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride [acrospharma.co.kr]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
